2-amino-N,N-dibutyl benzamide
説明
2-Amino-N,N-dibutyl benzamide is a substituted benzamide derivative characterized by a benzamide core with an amino group at the 2-position and two butyl groups attached to the nitrogen atom. Such compounds are of interest due to their structural versatility, enabling applications in medicinal chemistry, catalysis, and materials science.
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-amino-N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12,16H2,1-2H3 |
InChIキー |
BGHIWAIZODHKRH-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1N |
製品の起源 |
United States |
類似化合物との比較
Histone Deacetylase (HDAC) Inhibitors
- CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): CI-994 is a benzamide-derived HDAC inhibitor that induces histone hyperacetylation, leading to antitumor effects. Unlike 2-amino-N,N-dibutyl benzamide, CI-994 features an acetylamino group at the 4-position and a primary amino group on the phenyl ring, enabling direct interactions with HDAC enzymes. In HCT-8 colon carcinoma cells, CI-994 caused dose-dependent histone H3 hyperacetylation within 30 minutes, with IC₅₀ values in the micromolar range .
- MS-27-275: This synthetic benzamide inhibits HDAC-1 and HDAC-2, inducing cell cycle arrest (G1 phase) and upregulating p21. Unlike 2-amino-N,N-dibutyl benzamide, MS-27-275 includes a pyrimidinyl substituent, enhancing its potency. In vivo studies showed significant tumor growth inhibition in nude mice, even in 5-fluorouracil-resistant models .
Structural Influence :
- Primary amino groups in CI-994 and MS-27-275 are critical for HDAC binding, whereas the dibutyl substituents in 2-amino-N,N-dibutyl benzamide may prioritize lipophilicity over enzyme interaction.
Antimicrobial Benzamides
- 2-Amino-N-(7-Substituted Benzothiazol-2-yl) Benzamides: Derivatives such as 3A-E (e.g., N-(benzothiazol-2-yl)benzamide) exhibit broad-spectrum antimicrobial activity. For example, compound A8 (86.6% inhibition) and H10 (87.7% inhibition) showed efficacy against Staphylococcus aureus and Candida albicans . The benzothiazole ring enhances planar rigidity, promoting DNA intercalation or membrane disruption.
Glucokinase (GK) Activators
- Sulfamoyl Benzamide Derivatives :
Compounds like 6, 7, and 8 act as GK activators via H-bond interactions with Arg63 (distance: 3.1–3.4 Å). The sulfamoyl group enhances binding to the allosteric site, with compound 5b showing a 2.8 Å H-bond distance . - Comparison: The dibutyl substituents in 2-amino-N,N-dibutyl benzamide may sterically hinder binding to the GK active site, unlike the compact sulfamoyl or pyrimidinyl groups in GK activators.
Catalytic Ligands
- 2-Amino-N-(Pyridin-2-ylmethyl) Benzamide: This ligand forms stable Pd complexes for Suzuki-Miyaura and Heck reactions. The pyridyl and amino groups enable chelation, with LiOH as a base achieving >90% yield under mild conditions .
- Comparison: The dibutyl groups in 2-amino-N,N-dibutyl benzamide could hinder metal coordination compared to pyridyl-containing analogs, reducing catalytic efficiency.
Antioxidant and Antidiabetic Derivatives
- N-(Anilinocarbonothioyl) Benzamides: Compounds like A8 and H10 demonstrated 86–87% antioxidant activity via radical scavenging, attributed to phenolic hydroxyl and methoxy groups .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-N,N-dibutyl benzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid with dibutylamine using activating agents. Key steps include:
- Amide bond formation : Use of coupling agents like DIPEA (N,N-diisopropylethylamine) in dichloromethane at 4°C to room temperature to minimize side reactions .
- Reductive amination : For intermediates requiring hydrogenation, Pt/C or Zn/Cu under H₂ atmosphere in EtOAc ensures selective reduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sterically hindered substrates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-amino-N,N-dibutyl benzamide?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., amide protons at δ 8.2–8.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS detects [M+H]⁺ ions for molecular weight validation .
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) verify amide functionality .
Q. How can researchers design initial biological activity screens for 2-amino-N,N-dibutyl benzamide?
- Methodological Answer :
- In vitro assays : Use microbroth dilution (IC₅₀ determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) with BHT or ascorbic acid as controls .
- Toxicity profiling : Brine shrimp lethality assays (LC₅₀) identify acute toxicity thresholds .
- Enzyme inhibition : Screen against HDACs or PARP using fluorogenic substrates (e.g., acetylated lysine for HDACs) to assess mechanistic potential .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of benzamide derivatives across studies?
- Methodological Answer :
- Metabolic off-target analysis : Use inhibitors like 3-aminobenzamide to isolate poly(ADP-ribose) synthetase effects from glucose/DNA metabolism interference .
- Dose-response normalization : Compare EC₅₀ values across studies using standardized cell lines (e.g., HEK293 for HDAC assays) .
- Structural analogs : Test derivatives (e.g., trifluoromethyl or nitro-substituted benzamides) to isolate substituent-specific effects .
Q. How can computational modeling enhance the design of 2-amino-N,N-dibutyl benzamide derivatives with improved antioxidant properties?
- Methodological Answer :
- DFT calculations : Predict radical scavenging capacity via HOMO/LUMO gaps. Electron-donating groups (e.g., -OCH₃) lower bond dissociation energies (BDEs) for H-atom transfer .
- MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability for in vivo efficacy .
- SAR trends : Trihydroxy substitutions (e.g., derivative 26 in ) show enhanced stabilization via intramolecular hydrogen bonding (O•···H-O), validated by FRAP/DPPH assays.
Q. What experimental design considerations are critical for evaluating in vivo efficacy in ischemia/reperfusion models?
- Methodological Answer :
- Dosing regimen : Intravenous boluses (0.001–100 nM) in rodent models to establish dose-dependent infarct size reduction .
- Control groups : Pre-treat with β1-adrenergic blockers (e.g., metoprolol) to isolate receptor-specific effects .
- Endpoint analysis : Measure left ventricular pressure (LVP) and troponin-I levels post-reperfusion, with ANOVA-Bonferroni correction for statistical rigor (p ≤ 0.05) .
Q. How can structure-activity relationship (SAR) studies optimize benzamide derivatives for SARS-CoV-2 PLpro inhibition?
- Methodological Answer :
- Bioisostere replacement : Replace benzamide with sulfonamide or amine groups to test BL2 loop closure efficiency (e.g., DY2-64 vs. GRL0617) .
- Co-crystallography : Use PDB: 3E9S to map hydrogen bonds between benzamide carbonyl and Gln269/Asp164 residues .
- Potency assays : FRET-based PLpro activity screens (IC₅₀ < 1 µM) identify lead compounds with >10-fold selectivity over human DUBs .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
